molecular formula C23H22N4O2 B2898325 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide CAS No. 1112292-88-2

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide

Cat. No.: B2898325
CAS No.: 1112292-88-2
M. Wt: 386.455
InChI Key: ZJKNOOLRQPPGEK-UHFFFAOYSA-N
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Description

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide is a complex organic compound that features a brominated indoline core with additional bromophenyl and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of indoline to introduce the bromine atom at the 5-position. This is followed by the acylation of the indoline nitrogen with propionyl chloride under basic conditions to form the propionylindoline intermediate. The final step involves the sulfonamidation reaction, where the propionylindoline intermediate is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to convert sulfonamide groups to amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, such as azides or thiols.

Scientific Research Applications

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the bromophenyl group can enhance binding affinity through hydrophobic interactions. The indoline core provides structural stability and can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromine atoms and the sulfonamide group enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-methylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-6-4-8-17(12-15)26-23(28)16-7-5-11-27(13-16)22-21-20(24-14-25-22)18-9-2-3-10-19(18)29-21/h2-4,6,8-10,12,14,16H,5,7,11,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKNOOLRQPPGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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